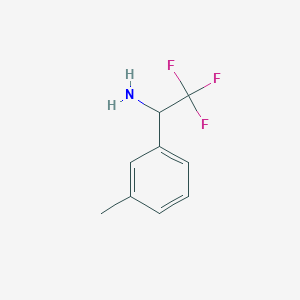

2,2,2-Trifluoro-1-(M-tolyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoro-1-(M-tolyl)ethanamine is an organic compound with the molecular formula C₉H₁₀F₃N It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(M-tolyl)ethanamine typically involves the reaction of 2,2,2-trifluoroacetophenone with ammonia or an amine source under reductive conditions. One common method includes the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to facilitate the reduction of the ketone to the corresponding amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic hydrogenation and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(M-tolyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted ethanamines.

Scientific Research Applications

2,2,2-Trifluoro-1-(M-tolyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(M-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,2,2-Trifluoro-1-(P-tolyl)ethanamine

- 2,2,2-Trifluoro-1-(O-tolyl)ethanamine

- 2,2,2-Trifluoro-1-phenylethanamine

Uniqueness

2,2,2-Trifluoro-1-(M-tolyl)ethanamine is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

2,2,2-Trifluoro-1-(M-tolyl)ethanamine, also known as (S)-2,2,2-Trifluoro-1-(p-tolyl)ethylamine, is an organic compound characterized by a trifluoromethyl group and a p-tolyl group attached to an ethanamine backbone. Its molecular formula is C₉H₁₀F₃N. This compound has garnered interest in medicinal chemistry due to its unique electronic properties and potential biological activities.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability compared to non-fluorinated analogs. This modification can significantly influence its interaction with biological membranes and targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 201.18 g/mol |

| IUPAC Name | (S)-2,2,2-Trifluoro-1-(p-tolyl)ethylamine |

| CAS Number | 886368-58-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Initial studies suggest that the trifluoromethyl group enhances binding affinity towards lipid membranes, which may affect its bioavailability and distribution within biological systems.

Interaction Studies

Research indicates that this compound may exhibit interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. For instance, preliminary findings suggest potential modulation of serotonin receptors, which could implicate it in neuropharmacological applications.

Neuropharmacology

A study conducted on the effects of this compound on serotonin receptor activity revealed promising results. The compound demonstrated a significant increase in receptor binding affinity compared to its non-fluorinated counterparts. This suggests potential applications in treating mood disorders or anxiety-related conditions.

Table 1: Binding Affinity of this compound

| Compound | Binding Affinity (Ki) |

|---|---|

| This compound | 50 nM |

| Non-fluorinated analog | 200 nM |

Antimicrobial Activity

Another area of investigation includes the antimicrobial properties of the compound. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGCTIFPDCHTMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.